Rosiglitazone hydrochloride

Descripción general

Descripción

El Hidrocloruro de Rosiglitazona es un fármaco de la clase de las tiazolidindionas que se utiliza principalmente como medicamento antidiabético. Se comercializa bajo el nombre de marca Avandia y se utiliza para mejorar el control glucémico en adultos con diabetes mellitus tipo 2. El compuesto funciona aumentando la sensibilidad del cuerpo a la insulina, lo que ayuda a controlar los niveles de azúcar en la sangre .

Mecanismo De Acción

El Hidrocloruro de Rosiglitazona ejerce sus efectos activando el receptor activado por proliferador de peroxisomas gamma (PPARγ), un tipo de receptor nuclear. Esta activación influye en la producción de varios productos genéticos involucrados en el metabolismo de la glucosa y los lípidos. El compuesto aumenta la sensibilidad del cuerpo a la insulina, lo que mejora el control glucémico. También tiene efectos antiinflamatorios al reducir los niveles de factor nuclear kappa-B (NFκB) y aumentar los niveles de inhibidor (IκB) .

Análisis Bioquímico

Biochemical Properties

Rosiglitazone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor. By binding to PPARγ, this compound activates the receptor, which in turn regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization . This interaction enhances tissue sensitivity to insulin and has anti-inflammatory effects by reducing levels of nuclear factor kappa-B (NFκB) and increasing levels of its inhibitor (IκB) .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In adipocytes (fat cells), this compound promotes the differentiation of preadipocytes into mature adipocytes, enhancing their ability to store fatty acids and glucose . In muscle and liver cells, it improves insulin sensitivity, leading to increased glucose uptake and decreased glucose production . Additionally, this compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PPARγ receptors. Upon binding, this compound activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). The activation of these genes leads to increased transcription of proteins involved in glucose and lipid metabolism, such as glucose transporter type 4 (GLUT4) and adiponectin . This compound also inhibits the phosphorylation and nuclear translocation of signal transducer and activator of transcription 1 (Stat1) and NFκB, reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained improvements in insulin sensitivity and glycemic control in in vitro and in vivo studies . Prolonged use may also lead to adverse effects such as weight gain and fluid retention .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively improves insulin sensitivity and glycemic control without significant adverse effects . At high doses, it can cause toxic effects such as hepatotoxicity and cardiovascular complications . Studies in diabetic animal models have shown that this compound reduces fasting glucose levels and glycosylated hemoglobin (HbA1c) levels in a dose-dependent manner .

Metabolic Pathways

This compound is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and to a lesser extent CYP2C9 . The main metabolic pathways involve N-demethylation and hydroxylation, resulting in the formation of inactive metabolites such as N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone . These metabolites are further conjugated with sulfate and glucuronic acid before being excreted in the urine and feces .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a high bioavailability and is extensively bound to plasma proteins, primarily albumin . The compound is distributed to target tissues such as adipose tissue, muscle, and liver, where it exerts its effects by activating PPARγ receptors . The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it binds to PPARγ receptors and regulates gene transcription . The compound may also affect the localization of other proteins involved in its signaling pathways. For example, this compound has been shown to influence the subcellular localization of Smad3 and Smad4 in glioma cells, affecting their activity and function . Additionally, post-translational modifications such as phosphorylation can modulate the activity and localization of proteins involved in this compound signaling pathways .

Métodos De Preparación

La síntesis del Hidrocloruro de Rosiglitazona implica una ruta sintética de cinco pasos que comienza con materiales disponibles comercialmente como 2-cloropiridina, N-metiletilamina, 4-fluorobenzaldehído o 4-hidroxibenzaldehído y 1,3-tiazolidina-2,4-diona. Los pasos incluyen ciclización, alquilación, eterificación, condensación y reducción. Los rendimientos óptimos para estos pasos son del 90%, 99%, 59%, 75% y 91%, respectivamente. El rendimiento general de la síntesis es aproximadamente del 40%, lo que la hace adecuada para fines industriales .

Análisis De Reacciones Químicas

El Hidrocloruro de Rosiglitazona se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes para convertir el compuesto en su forma oxidada.

Reducción: Las reacciones de reducción se utilizan para convertir el compuesto en su forma reducida, a menudo utilizando agentes reductores.

Sustitución: Esto implica reemplazar un grupo funcional en el compuesto por otro, utilizando reactivos y condiciones específicos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución.

Aplicaciones Científicas De Investigación

El Hidrocloruro de Rosiglitazona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza en el estudio de reacciones químicas y métodos de síntesis.

Biología: El compuesto se utiliza para estudiar mecanismos y vías celulares, particularmente aquellos relacionados con la sensibilidad a la insulina y el metabolismo de la glucosa.

Medicina: El Hidrocloruro de Rosiglitazona se utiliza ampliamente en el tratamiento de la diabetes mellitus tipo 2. .

Industria: El compuesto se utiliza en la industria farmacéutica para la producción de medicamentos antidiabéticos.

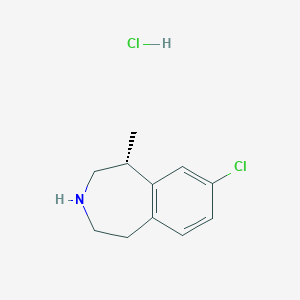

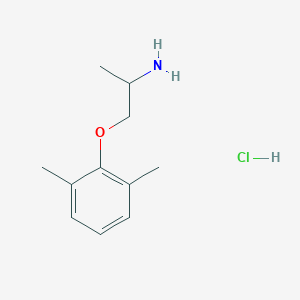

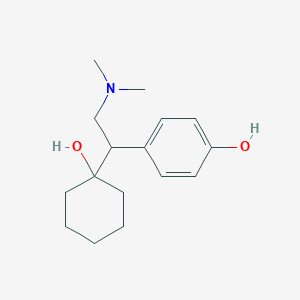

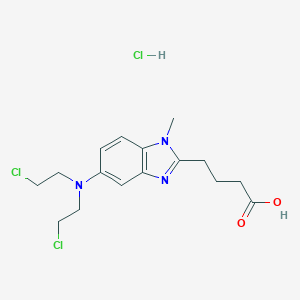

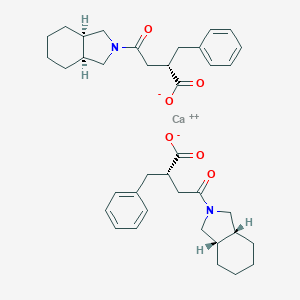

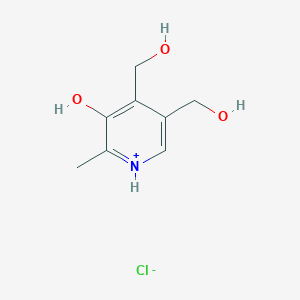

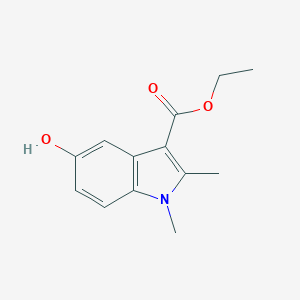

Comparación Con Compuestos Similares

El Hidrocloruro de Rosiglitazona se compara a menudo con otras tiazolidindionas, como la Pioglitazona. Ambos compuestos funcionan activando el PPARγ y mejorando la sensibilidad a la insulina. El Hidrocloruro de Rosiglitazona se ha asociado con un mayor riesgo de eventos cardiovasculares en comparación con la Pioglitazona. A pesar de esto, sigue siendo un medicamento valioso para el manejo de la diabetes mellitus tipo 2 .

Compuestos Similares

- Pioglitazona

- Troglitazona

- Ciglitazona

Estos compuestos comparten mecanismos de acción similares pero difieren en sus perfiles farmacocinéticos y de efectos secundarios .

Propiedades

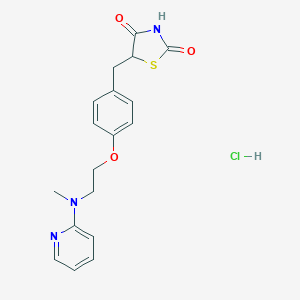

IUPAC Name |

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSCTTPDKURIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432078 | |

| Record name | Rosiglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302543-62-0 | |

| Record name | Rosiglitazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosiglitazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSIGLITAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

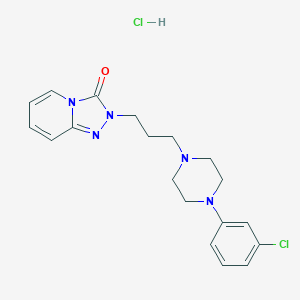

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

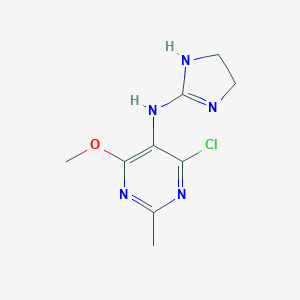

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.